3-epi-25-Hydroxy Vitamin D2

概要

説明

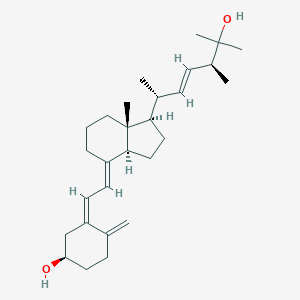

3-epi-25-Hydroxy Vitamin D2 is a metabolite of Vitamin D2 It is an epimer of 25-hydroxy Vitamin D2, differing only at the C-3 position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-25-Hydroxy Vitamin D2 involves the epimerization of 25-hydroxy Vitamin D2. This process can be achieved through specific reaction conditions that favor the formation of the C-3 epimer. The synthetic route typically includes the hydroxylation of Vitamin D2 followed by epimerization at the C-3 position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor and purify the compound .

化学反応の分析

Types of Reactions: 3-epi-25-Hydroxy Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide are common.

Major Products: The major products formed from these reactions include various hydroxylated and epimerized derivatives of Vitamin D2, which have distinct biological activities .

科学的研究の応用

Understanding the Biochemistry of 3-epi-25(OH)D2

The formation of 3-epi-25(OH)D2 occurs through the epimerization of 25(OH)D2 at the C3 position, primarily catalyzed by the enzyme 3-epimerase. This process results in a metabolite that has been shown to have negligible bioactivity compared to its parent compound, leading to challenges in accurately assessing vitamin D status in patients. The presence of this epimer can complicate the interpretation of vitamin D assays, as it may lead to an overestimation of vitamin D storage levels in serum samples .

Clinical Significance and Measurement Challenges

Recent studies have highlighted the clinical significance of measuring 3-epi-25(OH)D2 alongside its parent compound. For instance, a study involving a cohort of patients demonstrated substantial concentrations of 3-epi-25(OH)D2 in individuals undergoing vitamin D supplementation. Notably, one patient exhibited a significant level of both 25(OH)D2 and its epimer, suggesting that the epimer is not merely a trivial metabolite but may have implications for vitamin D metabolism and overall health .

Table 1: Summary of Case Studies on 3-epi-25(OH)D2

| Patient ID | Age | Supplementation | 25(OH)D2 Level (ng/mL) | 3-epi-25(OH)D2 Level (ng/mL) |

|---|---|---|---|---|

| Patient A | 7 | Cholecalciferol 1000 IU/day | 37 | 10 |

| Patient B | 55 | Ergocalciferol 50,000 IU/week | 64 | 32 |

| Patient C | Varies | Varies | Varies | Varies |

Epidemiological Associations

作用機序

The mechanism of action of 3-epi-25-Hydroxy Vitamin D2 involves its interaction with Vitamin D receptors (VDR) and Vitamin D-binding proteins (DBP). It exerts its effects by modulating the expression of genes involved in calcium and phosphate homeostasis. The epimerization at the C-3 position affects its binding affinity and biological activity compared to non-epimeric forms of Vitamin D .

類似化合物との比較

- 25-Hydroxy Vitamin D2

- 25-Hydroxy Vitamin D3

- 3-epi-25-Hydroxy Vitamin D3

- 24R,25-Dihydroxy Vitamin D3

Comparison: 3-epi-25-Hydroxy Vitamin D2 is unique due to its epimerization at the C-3 position, which alters its biological activity and binding properties. Compared to 25-hydroxy Vitamin D2, it has a different metabolic stability and potency. The presence of the epimeric form is more common in infants than in adults, indicating a distinct metabolic pathway .

生物活性

3-epi-25-Hydroxy Vitamin D2 (3-epi-25(OH)D2) is a metabolite of vitamin D that has gained attention due to its potential biological activities and implications for human health. This compound is an epimer of the more commonly studied 25-hydroxyvitamin D2 (25(OH)D2), differing only at the 3-position of the hydroxyl group. Understanding the biological activity of 3-epi-25(OH)D2 is crucial for elucidating its role in vitamin D metabolism and its potential therapeutic applications.

Biological Properties and Mechanisms

The biological activity of 3-epi-25(OH)D2 is primarily mediated through its interaction with the vitamin D receptor (VDR), which regulates gene expression related to calcium homeostasis, immune function, and cell proliferation. Research indicates that 3-epi-25(OH)D2 exhibits several key properties:

- VDR Binding Affinity : Studies show that 3-epi-25(OH)D2 binds to VDR with a potency comparable to that of its non-epimeric counterparts, although the specific effects can vary by tissue type .

- Calcemic Effect : The calcemic effect of 3-epi-25(OH)D2 appears to be lower than that of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), suggesting a potentially safer profile for therapeutic use without inducing hypercalcemia .

Case Studies

A notable study examined three patients with significant serum levels of 3-epi-25(OH)D, revealing that this metabolite is not merely a trivial byproduct but may play an important physiological role. The findings included:

- Patient Profiles :

- Patient 1 : A 66-year-old female on cholecalciferol showed serum levels of both 25(OH)D3 and 3-epi-25(OH)D3 at approximately equal concentrations.

- Patient 2 : A 7-year-old male also exhibited significant levels of both metabolites.

- Patient 3 : A 55-year-old female demonstrated endogenous production of both 3-epi-25(OH)D2 and 3-epi-25(OH)D3 after switching from ergocalciferol to cholecalciferol supplementation .

These cases suggest that individual variations in metabolism can significantly affect serum concentrations of vitamin D metabolites.

Epidemiological Findings

An epidemiological study involving a sample size of over 300 adults reported associations between lower total 25(OH)D levels and reduced percentages of 3-epi-25(OH)D relative to total vitamin D levels. Factors influencing these levels included:

- Seasonal Variation : Higher percentages were noted during summer months.

- Dietary Influences : Increased vitamin D intake from supplements correlated with higher levels of the epimer .

Research Findings Summary

A comprehensive analysis indicated that:

| Parameter | Mean Concentration (nmol/L) | Significant Determinants |

|---|---|---|

| Serum 3-epi-25(OH)D3 | 2.50 | Age >50 years, Vitamin D supplement use |

| Maximum Concentration | 15.0 | Seasonal changes, Dietary intake |

The data suggest that both dietary and endogenous synthesis contribute to serum levels of 3-epi-25(OH)D2, highlighting its relevance in assessing vitamin D status in populations .

特性

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-FOZBYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517562 | |

| Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908126-48-7, 21343-40-8 | |

| Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 908126-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。